molecular formula C19H22Cl2N6O2 B2839400 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-88-0

8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2839400
CAS No.: 878429-88-0
M. Wt: 437.33
InChI Key: JDTUGAIGYURWGS-UHFFFAOYSA-N
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Description

8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the substituted purine core with the piperazine derivative under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine ring or the dichlorobenzyl group, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the mechanisms of enzyme inhibition and receptor binding.

Medicine: Medicinally, 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, by modulating specific biological pathways.

Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations, contributing to the advancement of these fields.

Mechanism of Action

The mechanism of action of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

    8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: can be compared with other purine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)14(21)10-12/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUGAIGYURWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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